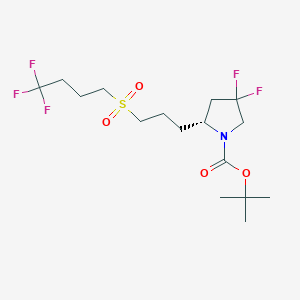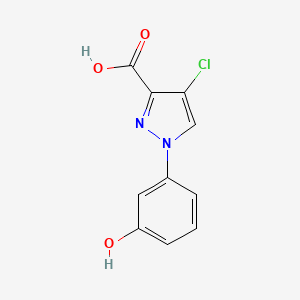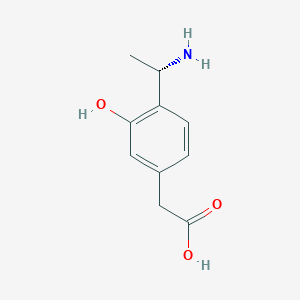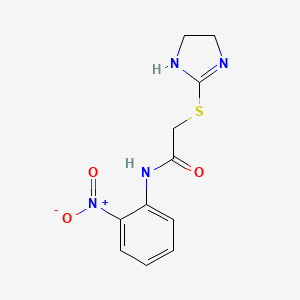
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a synthetic organic compound that features an imidazole ring, a nitrophenyl group, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with a nitrophenyl acetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a catalyst or metal hydrides.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry and catalysis.
Materials Science: The unique electronic properties of imidazole derivatives make them useful in the development of advanced materials.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Some imidazole compounds exhibit antimicrobial properties.
Medicine
Pharmaceuticals: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-Nitrophenyl)acetamide: Lacks the imidazole and thioether groups.
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the nitro group.
Uniqueness
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is unique due to the combination of its imidazole ring, thioether linkage, and nitrophenyl group, which may confer distinct chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
63274-80-6 |
|---|---|
分子式 |
C11H12N4O3S |
分子量 |
280.31 g/mol |
IUPAC 名称 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H12N4O3S/c16-10(7-19-11-12-5-6-13-11)14-8-3-1-2-4-9(8)15(17)18/h1-4H,5-7H2,(H,12,13)(H,14,16) |
InChI 键 |
UNVPJXIRGPYRNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
溶解度 |
>42 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
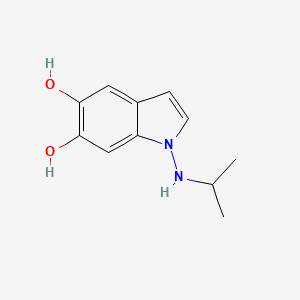

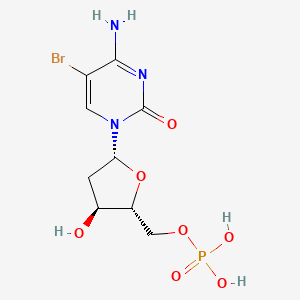

![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
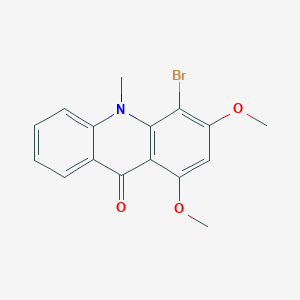
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

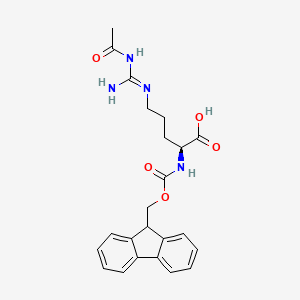
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
